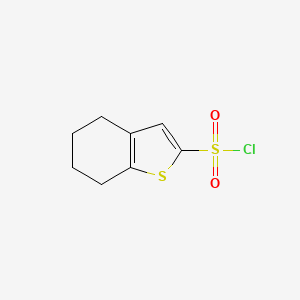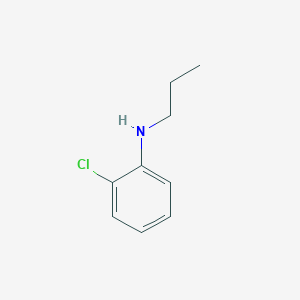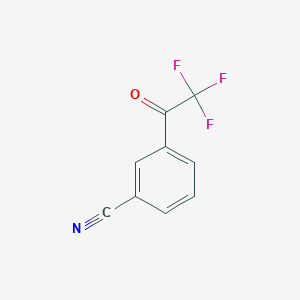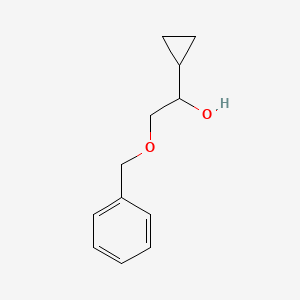![molecular formula C10H8N2S B1316791 8H-indeno[1,2-d][1,3]thiazol-2-amine CAS No. 85787-95-7](/img/structure/B1316791.png)
8H-indeno[1,2-d][1,3]thiazol-2-amine
概要
説明
8H-indeno[1,2-d][1,3]thiazol-2-amine is a heterocyclic compound with the molecular formula C10H8N2S and a molecular weight of 188.25 g/mol . This compound is characterized by its unique structure, which includes an indene moiety fused with a thiazole ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
作用機序
Target of Action
The primary target of 8H-indeno[1,2-d][1,3]thiazol-2-amine is the 3-Chymotrypsin-like cysteine protease (3CL pro) . This enzyme plays a crucial role in the replication of SARS-CoV-2, making it an attractive target for potential inhibitors .
Mode of Action
This compound: interacts with its target, the 3CL pro enzyme, by binding to it and inhibiting its activity . This inhibition disrupts the replication process of SARS-CoV-2 .
Biochemical Pathways
The inhibition of the 3CL pro enzyme by This compound affects the biochemical pathway of SARS-CoV-2 replication . By blocking this pathway, the compound prevents the virus from multiplying and spreading .
Result of Action
The result of the action of This compound is the inhibition of SARS-CoV-2 replication . By inhibiting the 3CL pro enzyme, the compound prevents the virus from multiplying, potentially reducing the severity of the infection .
生化学分析
Biochemical Properties
8H-indeno[1,2-d][1,3]thiazol-2-amine plays a crucial role in biochemical reactions, particularly in the inhibition of viral proteases. It has been shown to interact with the 3-chymotrypsin-like cysteine protease (3CLpro) of SARS-CoV-2, an enzyme essential for viral replication . The compound binds to the active site of 3CLpro, inhibiting its activity and thereby preventing the virus from replicating . This interaction is characterized by a strong binding affinity, with an inhibitory concentration (IC50) of 1.28 ± 0.17 μM .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In infected cells, the compound disrupts viral replication by inhibiting the 3CLpro enzyme . This inhibition leads to a decrease in viral load and an overall reduction in viral-induced cytopathic effects. Additionally, this compound has been observed to influence cell signaling pathways, particularly those involved in the antiviral response, and can modulate gene expression related to immune response and inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with the 3CLpro enzyme . The compound fits into the enzyme’s active site, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex . This binding prevents the enzyme from processing viral polyproteins, thereby halting viral replication. Additionally, this compound may influence gene expression by modulating transcription factors involved in the antiviral response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under physiological conditions, maintaining its inhibitory activity over extended periods . Degradation products may form over time, potentially reducing its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing viral replication and associated cytopathic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces viral load and improves clinical outcomes in infected animals . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound’s metabolism results in the formation of various metabolites, some of which retain inhibitory activity against 3CLpro . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites involved in antiviral responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to sites of viral replication, enhancing its antiviral efficacy . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is primarily localized to the cytoplasm, where it interacts with the 3CLpro enzyme . Post-translational modifications and targeting signals may further direct the compound to specific subcellular compartments, optimizing its inhibitory effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8H-indeno[1,2-d][1,3]thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-indanone with thiosemicarbazide under acidic conditions to form the thiazole ring . The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
8H-indeno[1,2-d][1,3]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted derivatives.
科学的研究の応用
8H-indeno[1,2-d][1,3]thiazol-2-amine has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of enzymes such as SARS-CoV-2 3CL protease.
Medicine: Studied for its potential therapeutic properties, including antiviral and anticancer activities.
類似化合物との比較
Similar Compounds
- 8H-indeno[1,2-d][1,3]thiazole
- 2-aminothiazole
- Indeno[1,2-d]thiazole derivatives
Uniqueness
8H-indeno[1,2-d][1,3]thiazol-2-amine is unique due to its specific structural features, which confer distinct biological activities. Compared to other similar compounds, it has shown promising inhibitory activity against SARS-CoV-2 3CL protease, making it a potential candidate for antiviral drug development .
特性
IUPAC Name |
4H-indeno[1,2-d][1,3]thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c11-10-12-9-7-4-2-1-3-6(7)5-8(9)13-10/h1-4H,5H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHWFLFMSNXBLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90525893 | |
| Record name | 8H-Indeno[1,2-d][1,3]thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90525893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85787-95-7 | |
| Record name | 8H-Indeno[1,2-d][1,3]thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90525893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B1316710.png)




![[4-(1,3-Dioxolan-2-yl)phenyl]methanol](/img/structure/B1316727.png)


![4-[(4-Methoxyphenyl)azo]-morpholine](/img/structure/B1316736.png)





